molecular formula C9H12BrN B13675497 4-(Bromomethyl)-3-isopropylpyridine

4-(Bromomethyl)-3-isopropylpyridine

Cat. No.: B13675497
M. Wt: 214.10 g/mol
InChI Key: GVWXIWYMRLOBTA-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-isopropylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds similar to benzene, but with one nitrogen atom replacing one of the carbon atoms in the ring This specific compound features a bromomethyl group at the 4-position and an isopropyl group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-isopropylpyridine typically involves the bromination of a precursor compound. One common method is the bromination of 3-isopropylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) at reflux temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-isopropylpyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include hydroxymethyl, cyanomethyl, and aminomethyl derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Methyl derivatives.

Scientific Research Applications

4-(Bromomethyl)-3-isopropylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-isopropylpyridine largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new covalent bond. The reactivity of the bromomethyl group is influenced by the electron-withdrawing nature of the pyridine ring, which stabilizes the transition state and facilitates the reaction .

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-3-isopropylpyridine: Similar structure but with a chlorine atom instead of bromine.

    4-(Methyl)-3-isopropylpyridine: Lacks the halogen atom, making it less reactive in substitution reactions.

    3-Isopropylpyridine: Lacks the bromomethyl group, resulting in different reactivity and applications.

Uniqueness

4-(Bromomethyl)-3-isopropylpyridine is unique due to the presence of both the bromomethyl and isopropyl groups, which confer distinct reactivity and properties. The bromomethyl group is particularly reactive in nucleophilic substitution reactions, making this compound a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

4-(bromomethyl)-3-propan-2-ylpyridine

InChI

InChI=1S/C9H12BrN/c1-7(2)9-6-11-4-3-8(9)5-10/h3-4,6-7H,5H2,1-2H3

InChI Key

GVWXIWYMRLOBTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CN=C1)CBr

Origin of Product

United States

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